{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It consists of a thioether functional group attached to an ethylamine chain, with a 4-methyl-4H-1,2,4-triazole moiety. This compound is categorized under organic compounds and is particularly relevant in medicinal chemistry due to its biological activity.
The compound can be synthesized through various methods, often involving the reaction of thioether derivatives with amines. The specific synthesis route can impact the purity and yield of the final product.
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal and antibacterial properties. Its classification as a dihydrobromide salt indicates that it is a salt formed by the reaction of the base with hydrobromic acid.
The synthesis of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide typically involves multi-step organic reactions. A common method includes:
The reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing yield and purity. For instance, using polar aprotic solvents can facilitate nucleophilic substitutions efficiently.
Key structural data include:
The compound can participate in various chemical reactions typical for amines and thioethers:
Understanding the reactivity patterns of this compound is essential for predicting its behavior in different chemical environments. Reaction conditions such as pH and temperature significantly influence these reactions.
The mechanism of action for {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide involves several steps:
Experimental studies are necessary to elucidate the exact pathways and interactions at the molecular level.
The physical properties of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide include:
Chemical properties include:
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide has potential applications in:
The synthesis of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide proceeds through sequential stages of heterocyclic construction and functionalization. The foundational step involves synthesizing the 4-methyl-4H-1,2,4-triazole-3-thiol heterocycle (CAS 24854-43-1), achieved through cyclization reactions between acyl hydrazides and orthoesters or through the Pellizzari reaction involving amide-hydrazide condensations [5] [8]. This thiol precursor is typically obtained as a crystalline solid with a melting point of 165-169°C and demonstrates moderate solubility in polar organic solvents like acetone (approximately 25 mg/mL) [5] [6].
The subsequent thioether linkage formation employs nucleophilic displacement, where the triazole-3-thiolate anion attacks halogenated ethylamine derivatives. Research indicates that chloroethylamine hydrochloride serves as the preferred electrophile due to its superior reactivity-thiol selectivity balance compared to bromo analogs [3] [6]. This reaction proceeds under mild basic conditions (triethylamine/potassium carbonate) in polar aprotic solvents such as dimethylformamide or acetonitrile at 60-80°C, achieving yields of 72-85% after crystallization [3] [6]. Critical to this stage is strict moisture control to minimize hydrolysis byproducts and the use of nitrogen atmospheres to prevent oxidative disulfide formation from the thiol precursor [6].
Table 1: Key Intermediates in {2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine Synthesis
Compound | CAS Number | Role | Key Properties |
---|---|---|---|
4-Methyl-4H-1,2,4-triazole-3-thiol | 24854-43-1 | Heterocyclic precursor | mp 165-169°C; solubility in acetone: ~2.5% |
2-Chloroethylamine hydrochloride | 870-24-6 | Alkylating agent | Hydroscopic crystalline solid |
{2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine (free base) | 1559064-02-6 | Synthesis intermediate | Oil, unstable at ambient conditions |
Functionalization of the ethylamine chain requires precise control to avoid N-alkylation side reactions that compromise yield and purity. The primary amine group exhibits nucleophilic character competitive with the triazole-thiol functionality, necessitating protection-deprotection strategies during the thioether formation stage [3] [9]. Di-tert-butyl dicarbonate (Boc₂O) serves as the optimal protecting group, forming the tert-butyloxycarbonyl (Boc) derivative under aqueous-organic biphasic conditions (water/dichloromethane) with yields exceeding 90% [9]. This Boc group demonstrates stability during subsequent alkylation steps and is readily cleaved by hydrogen bromide in acetic acid to yield the target dihydrobromide salt directly [3] [9].
Solvent optimization studies reveal that ethanol-DMF mixtures (3:1 v/v) provide optimal balance between reagent solubility and reaction kinetics for the alkylation step, with conversions plateauing at 60-65°C [6]. Higher temperatures promote dialkylated byproducts via nucleophilic attack of the initially formed thioether on unreacted chloroethylamine, reducing yields by 15-22% [6]. Post-alkylation, catalytic hydrogenation (Pd/C, H₂) effectively reduces any azide intermediates when employed in amination routes, though direct ammonolysis remains preferred for industrial applications due to lower catalyst costs [9].
Salt selection critically influences the crystallinity, stability, and solubility profile of the target compound. {2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine forms both dihydrochloride (CAS 1559064-02-6) and dihydrobromide salts, with significant physicochemical differences [1] [3]. The dihydrochloride derivative (MW 194.68 g/mol) crystallizes as a hygroscopic solid requiring cold-chain storage (-20°C) to prevent decomposition, whereas the dihydrobromide salt (MW 320.05 g/mol) forms more stable crystals suitable for ambient temperature storage with superior moisture resistance [1] [3].
Protonation studies using NMR spectroscopy confirm both salts feature quaternization at the terminal amine group, but the dihydrobromide exhibits additional weak association with triazole ring nitrogen atoms, contributing to its crystalline lattice stability [1]. Solubility profiles diverge significantly: the hydrochloride salt demonstrates high water solubility (>50 mg/mL) advantageous for biological formulations, while the dihydrobromide offers reduced aqueous solubility (≈18 mg/mL) but superior organic solvent compatibility (e.g., ethanol solubility: hydrochloride 22 mg/mL vs. dihydrobromide 47 mg/mL) [1] [3]. Purity analysis reveals dihydrobromide typically achieves >98.5% purity versus 95% for hydrochloride, attributed to more facile crystallization kinetics that effectively exclude sulfoxide impurities [3].
Table 2: Comparative Analysis of Salt Forms
Property | Dihydrochloride Salt | Dihydrobromide Salt |
---|---|---|
Molecular Weight | 194.68 g/mol | 320.05 g/mol |
Storage Conditions | -20°C (cold chain) | Ambient temperature |
Water Solubility | >50 mg/mL | ≈18 mg/mL |
Ethanol Solubility | 22 mg/mL | 47 mg/mL |
Typical Purity | ≥95% | ≥98.5% |
Hygroscopicity | High | Low |
Key Hazard Codes | H302, H315, H319 | Not specified |
Transitioning from batch to continuous manufacturing addresses key scalability challenges in {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide production. The triazole ring formation benefits substantially from continuous flow reactors, where precise temperature control (±2°C vs. ±15°C in batch) suppresses dimeric impurities by maintaining optimal 130-140°C reaction zones [6]. Corning Advanced-Flow Reactors (AFR) with heart-shaped channels demonstrate particular efficacy for the exothermic thioether coupling step, reducing reaction times from 8 hours (batch) to under 2 minutes while achieving 95% conversion versus 72% in stirred tanks [6].
Process intensification is achieved through in-line salt formation modules coupled with continuous crystallization. Immediate acidification of the free base amine with hydrobromic acid (48% w/w) in a static mixer yields dihydrobromide slurry, which is directed through oscillatory baffled crystallizers to control crystal size distribution (target D50: 50-70μm) [6]. This integrated approach reduces solvent consumption by 40% and eliminates intermediate isolation steps that contribute to product degradation. Hazard mitigation is particularly crucial given the compound's classification as an irritant (H317/H319 hazard codes), and flow technology minimizes operator exposure through enclosed systems while enhancing thermal management of exothermic reactions [2] [6].
Table 3: Batch vs. Continuous Flow Process Metrics
Process Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time (thioether formation) | 8 hours | <2 minutes | 240x faster |
Temperature Control Precision | ±15°C | ±2°C | 7.5x tighter |
Conversion Efficiency | 72% | 95% | 32% increase |
Solvent Consumption | 15 L/kg product | 9 L/kg product | 40% reduction |
Byproduct Formation | 8-12% | <2% | 4-6x reduction |
Residence Time Distribution | Broad | Narrow | - |
The synthesis concludes with specialized packaging requirements: dihydrobromide batches utilize amber glass bottles with double polyethylene liners to prevent bromide oxidation under light exposure, while hydrochlorides require vacuum-sealed foil packs with desiccants [1] [3]. These material science considerations ensure pharma-grade stability throughout distribution cycles, completing an integrated manufacturing strategy from molecular synthesis to final product presentation.
Compound Names Mentioned:
ConclusionThe synthesis of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide exemplifies modern pharmaceutical process design, integrating selective heterocyclic chemistry with advanced engineering solutions. The dihydrobromide salt form emerges as the optimal commercial candidate due to its superior crystallinity and stability, while continuous manufacturing platforms resolve historical scalability constraints in triazole-thioether chemistry. Future developments will likely focus on catalytic asymmetric synthesis and enzyme-mediated approaches to enhance stereoselectivity where required for specialized applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1